
Lincospectin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincospectin is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Veterinary Applications
1. Treatment of Infections in Companion Animals
Lincospectin has demonstrated efficacy in treating various infections in dogs and cats, including:
- Respiratory Infections : Effective against pneumonia, bronchitis, and tonsillitis.
- Skin Diseases : Treatment for pyogenic dermatitis and abscesses.
- Urinary Tract Infections : Successfully treats cystitis and metritis.
In vitro studies show that this compound exhibits microbiostatic activity against pathogens such as Staphylococcus aureus, Pasteurella multocida, and Mycoplasma spp. .
2. Poultry Applications
Research indicates that this compound can be used effectively in poultry to prevent disease associated with early-life infections. For instance, a study found that administering this compound during the first week of life significantly reduced the incidence of enteric diseases in broiler chickens .
Case Study 1: Efficacy Against Mycoplasma bovis
A study evaluated the effectiveness of this compound nanoparticles against Mycoplasma bovis. Rabbits inoculated with this pathogen were treated with this compound, leading to significant histopathological improvements in mammary gland tissues compared to untreated controls. The treatment reduced edema and cellular infiltration, indicating its potential for managing mastitis caused by this pathogen .
Group | Treatment | Observations |
---|---|---|
1 | Control | Severe mastitis symptoms |
2 | This compound | Reduced edema and cellular infiltration |
3 | This compound + ZnO Nanoparticles | Enhanced recovery with minimal tissue damage |
Case Study 2: In Ovo Administration in Chickens
Another study investigated the safety and efficacy of administering this compound in ovo (directly into fertilized eggs). Various dosages were tested, with results showing no significant macroscopic or microscopic lesions in embryos post-treatment. This suggests that this compound can be safely administered to prevent disease transmission during incubation .
Dosage (mg/kg) | Treatment Group | Findings |
---|---|---|
10 mg lincomycin / 20 mg spectinomycin | Group 4 | Normal development observed |
15 mg lincomycin / 30 mg spectinomycin | Group 5 | No abnormalities detected |
20 mg lincomycin / 40 mg spectinomycin | Group 6 | Healthy embryonic development |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Lincospectin’s antimicrobial efficacy across different bacterial strains?
- Methodological Answer: Begin with in vitro susceptibility testing (e.g., broth microdilution assays) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative reference strains . Validate findings using in vivo infection models (e.g., murine sepsis) with controlled variables like inoculation size and immune status. Ensure reproducibility by adhering to standardized protocols (CLSI/EUCAST guidelines) and reporting strain-specific pharmacokinetic parameters (e.g., AUC/MIC ratios) .
Q. How should researchers design dose-response experiments to assess this compound’s therapeutic window?
- Methodological Answer: Use Hill equation modeling to quantify efficacy-toxicity relationships. Establish dose ranges based on preliminary toxicity assays (e.g., hemolytic activity in erythrocytes) and measure outcomes like IC₅₀ (half-maximal inhibitory concentration) and LD₅₀ (lethal dose). Incorporate statistical tools (e.g., nonlinear regression in GraphPad Prism) to account for inter-experimental variability .
Q. What criteria should guide the selection of control groups in this compound efficacy studies?
- Methodological Answer: Include both positive controls (e.g., established antibiotics with similar mechanisms) and negative controls (vehicle-only treatments). Use blinding and randomization to mitigate bias. For in vivo studies, account for microbiome variations by housing control and treatment groups under identical conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across published studies?
- Methodological Answer: Conduct a meta-analysis of existing data, stratifying results by variables like administration route, species, and formulation. Apply sensitivity analysis to identify outliers and use pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) to harmonize parameters (e.g., bioavailability, half-life). Address methodological discrepancies (e.g., sampling intervals) through systematic literature reviews .
Q. What strategies optimize the synthesis of this compound analogs with reduced nephrotoxicity?
- Methodological Answer: Employ structure-activity relationship (SAR) studies to modify functional groups linked to toxicity (e.g., amine substituents). Use computational tools (e.g., molecular docking in AutoDock Vina) to predict binding affinity changes. Validate synthetic routes via retrosynthetic analysis and characterize analogs using HPLC-MS and NMR to confirm purity and structure .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in eukaryotic cells?
- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF) to identify dysregulated pathways. Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and validate findings with CRISPR-Cas9 knockouts or siRNA silencing in cell lines. Use longitudinal study designs to distinguish transient vs. persistent effects .
Q. What frameworks are effective for prioritizing this compound research questions in understudied bacterial pathogens?
- Methodological Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: “In Acinetobacter baumannii biofilms (P), does this compound-loaded nanoparticles (I) reduce viability compared to free drug (C) over 72 hours (T)?” Use systematic reviews to identify gaps and align questions with WHO priority pathogen lists .
Q. Methodological Guidance for Data Analysis
Q. How should researchers handle missing or non-reproducible data in this compound studies?
- Methodological Answer: Predefine exclusion criteria (e.g., technical failures) and report missing data transparently. Apply intention-to-treat (ITT) analysis for clinical datasets. For non-reproducible results, conduct root-cause analyses (e.g., reagent lot variations, instrumentation calibration) and document troubleshooting steps in supplementary materials .
Q. What statistical methods are suitable for analyzing this compound’s synergy with other antibiotics?
- Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs), where FICI ≤0.5 indicates synergy. Apply Bliss independence or Loewe additivity models for dose-response surfaces. Validate findings with time-kill curves and mixed-effects modeling to account for strain heterogeneity .
Q. Literature and Ethical Considerations
Q. How can researchers align this compound studies with ethical guidelines for antimicrobial resistance (AMR) research?
- Methodological Answer: Follow WHO’s Guidelines for the Use of Antimicrobial Agents in Research to minimize resistance selection pressure. Use containment facilities for studies involving resistant strains and disclose dual-use risks in publications. Obtain ethics approvals for animal studies (e.g., IACUC protocols) .
Q. What systematic review methodologies best synthesize heterogeneous data on this compound’s clinical trial outcomes?
- Methodological Answer: Use PRISMA guidelines for literature screening and data extraction. Apply GRADE criteria to assess evidence quality and meta-regression to explore heterogeneity (e.g., patient demographics, dosing regimens). Publish protocols prospectively in PROSPERO to reduce bias .
Q. Tables for Quick Reference
Table 1. Key Parameters for In Vivo this compound Studies
Parameter | Recommended Method | Evidence Source |
---|---|---|
Dose Calculation | Allometric scaling from preclinical models | |
Toxicity Monitoring | Serum creatinine/BUN levels | |
Bioavailability | Non-compartmental analysis (NCA) |
Table 2. Frameworks for Research Question Development
Framework | Application Example | Source |
---|---|---|
PICOT | Defining population-specific outcomes | |
GRADE | Evaluating clinical evidence quality |
Eigenschaften
CAS-Nummer |
57456-42-5 |
---|---|
Molekularformel |
C32H60N4O17S2 |
Molekulargewicht |
837 g/mol |
IUPAC-Name |
(2S,4S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14-,15-,16-,18-;5-,7-,8+,9+,10+,11-,12-,13+,14+;/m11./s1 |
InChI-Schlüssel |
ONXOKWFYBIQOFQ-VSXSCALHSA-N |
SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2C[C@H](CN2C)C(C)C)O.OS(=O)(=O)O |
Kanonische SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lincospectin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.